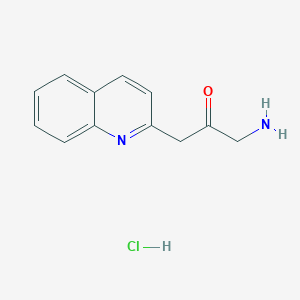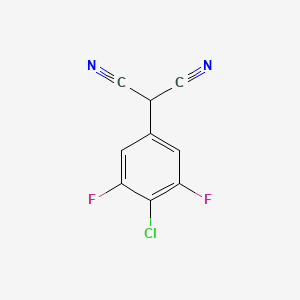
2-(4-chloro-3,5-difluorophenyl)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3,5-difluorophenyl)propanedinitrile, also known as 2-(4-Chloro-3,5-difluorophenyl)propionitrile, is a compound that is used in a variety of scientific applications. It is a versatile reagent with a wide range of uses in organic synthesis and has been used in a variety of research studies. This compound is known for its stability and its ability to perform a variety of reactions. In
作用机制
2-(4-chloro-3,5-difluorophenyl)propanedinitrile(4-Chloro-3,5-difluorophenyl)propanedinitrile is an electron-rich molecule that can undergo a variety of reactions. It is capable of forming covalent bonds with other molecules, as well as forming hydrogen bonds with other molecules. Additionally, it can be used as a catalyst in organic reactions, as a substrate in enzymatic reactions, and as a reactant in photochemical reactions.
Biochemical and Physiological Effects
This compound(4-Chloro-3,5-difluorophenyl)propanedinitrile has been studied for its biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, it has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Furthermore, it has been shown to have a direct effect on the activity of certain ion channels, which are involved in the transmission of electrical signals in the nervous system.
实验室实验的优点和局限性
2-(4-chloro-3,5-difluorophenyl)propanedinitrile(4-Chloro-3,5-difluorophenyl)propanedinitrile has several advantages for use in laboratory experiments. It is a stable reagent that is relatively easy to synthesize and handle. Additionally, it is a versatile reagent that can be used in a variety of reactions. Additionally, it is a relatively inexpensive reagent, making it an attractive choice for laboratory experiments.
However, there are some limitations to the use of this compound(4-chloro-3,5-difluorophenyl)propanedinitrile in laboratory experiments. It is a toxic compound and should be handled with caution. Additionally, it is not water soluble, making it difficult to use in aqueous solutions. Furthermore, it has a low solubility in organic solvents, making it difficult to use in organic synthesis.
未来方向
There are a number of potential future directions for the use of 2-(4-chloro-3,5-difluorophenyl)propanedinitrile(4-chloro-3,5-difluorophenyl)propanedinitrile. One potential application is in the development of new drugs and therapeutic agents. This compound has been shown to have an inhibitory effect on certain enzymes and ion channels, which suggests that it may have potential applications in the treatment of neurological disorders. Additionally, it may have potential applications in the development of new catalysts and reagents for organic synthesis. Furthermore, it may have potential applications in the development of new materials and polymers. Finally, it may have potential applications in the development of new analytical methods and technologies.
合成方法
2-(4-chloro-3,5-difluorophenyl)propanedinitrile(4-Chloro-3,5-difluorophenyl)propanedinitrile can be synthesized in a variety of ways. One method involves the reaction of 4-chloro-3,5-difluorophenyl bromide and potassium cyanide in aqueous acetonitrile. This reaction produces this compound(4-chloro-3,5-difluorophenyl)propanedinitrile in high yields. Another method involves the reaction of 4-chloro-3,5-difluorophenyl bromide and potassium cyanide in aqueous acetic acid. This reaction produces this compound(4-chloro-3,5-difluorophenyl)propanedinitrile in high yields.
科学研究应用
2-(4-chloro-3,5-difluorophenyl)propanedinitrile(4-Chloro-3,5-difluorophenyl)propanedinitrile has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used as a substrate in enzymatic reactions and as a reactant in photochemical reactions. Additionally, it has been used to study the structure and reactivity of organic molecules, to investigate the mechanism of action of enzymes, and to investigate the structure and reactivity of organic compounds.
属性
IUPAC Name |
2-(4-chloro-3,5-difluorophenyl)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF2N2/c10-9-7(11)1-5(2-8(9)12)6(3-13)4-14/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGKBNJRGCPGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600450.png)
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B6600457.png)
![4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione](/img/structure/B6600464.png)
![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)
methyl-lambda6-sulfanone](/img/structure/B6600476.png)
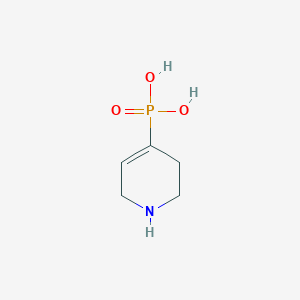

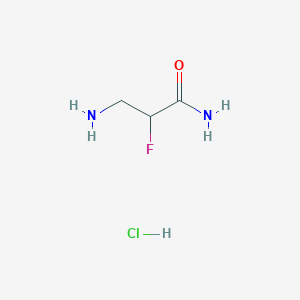

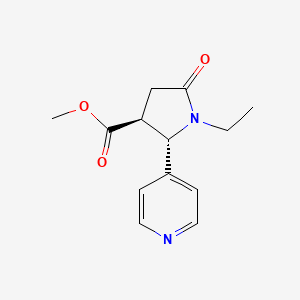
![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)
![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)
